(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophenecarboxylate
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- Application : “(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-thiophenecarboxylate” (referred to as 23dd) was identified as a potent inhibitor of Notum carboxylesterase activity. It restores Wnt signaling by blocking Notum’s action, making it a valuable tool for studying Wnt-related diseases .
- Application : The compound’s unique architecture could be explored for designing drug carriers or targeted delivery systems .
- Application : Honokiol derivatives containing the oxadiazole moiety were synthesized and evaluated. These derivatives showed promising antiviral entry activities against SARS-CoV-2 pseudovirus models .
- Application : 5-Phenyl-1,3,4-oxadiazole derivatives were designed and evaluated as acetylcholinesterase inhibitors. These compounds may hold potential for AD treatment .
- Application : Beyond the specific examples mentioned, oxadiazoles have been investigated as anticancer agents, vasodilators, and anticonvulsants. Their energetic behavior also makes them interesting for drug development .
Notum Inhibition for Wnt Signaling Modulation
Bola-Type Scaffolds in Biology and Pharmacy
Antiviral Activity Against SARS-CoV-2
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD)
Miscellaneous Medicinal Applications
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their interactions with various biological targets
Mode of Action
It’s known that the oxadiazole ring is a crucial functional group for the activity of similar compounds . The oxadiazole ring can interact with biological targets through various mechanisms, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities . More research is needed to elucidate the specific effects of this compound.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the activity of similar compounds .
Safety and Hazards
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-14(11-7-4-8-20-11)18-9-12-15-16-13(19-12)10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKBUHXGUNYMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3,4-oxadiazol-2-YL)methyl 2-thiophenecarboxylate |
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